2-(Morpholinodithio)benzothiazole

Description

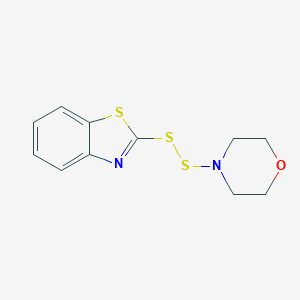

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(1,3-benzothiazol-2-yldisulfanyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS3/c1-2-4-10-9(3-1)12-11(15-10)16-17-13-5-7-14-8-6-13/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRYFCNPYGUORTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1SSC2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2026573 | |

| Record name | 2-(Morpholin-4-yldithio)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Cream to light yellow powder; [MSDSonline] | |

| Record name | Benzothiazole, 2-(4-morpholinyldithio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(4-Morpholinyldithio)benzothiazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3867 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

95-32-9 | |

| Record name | 2-(4-Morpholinodithio)benzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Morpholinyldithio)benzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Morfax | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=519695 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzothiazole, 2-(4-morpholinyldithio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Morpholin-4-yldithio)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(morpholinodithio)benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.192 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(4-MORPHOLINYLDITHIO)BENZOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8IC2AN7P63 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-(4-MORPHOLINYLDITHIO)BENZOTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5289 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

chemical structure of 2-(Morpholinodithio)benzothiazole

An In-depth Technical Guide to 2-(Morpholinodithio)benzothiazole

Abstract

This technical guide provides a comprehensive overview of this compound, a significant chemical compound primarily utilized as a delayed-action vulcanization accelerator in the rubber industry. The document details its chemical structure, physicochemical properties, established synthesis protocols, and mechanisms of action. Special emphasis is placed on its role in polymer chemistry, alongside explorations into its potential as a corrosion inhibitor and its relevance in the broader context of benzothiazole derivatives in drug development. This guide is intended for researchers, scientists, and professionals in chemical engineering and drug development, offering detailed experimental methodologies and structured data for practical application.

Chemical Identity and Structure

This compound, also known by synonyms such as MBSS and MDB, is a sulfur-containing heterocyclic compound.[1] Its structure is characterized by a benzothiazole core linked to a morpholine ring via a disulfide (-S-S-) bridge.[1] This unique arrangement is fundamental to its chemical reactivity and industrial applications.

The key structural identifiers and properties are summarized below.

| Identifier | Value | Reference |

| CAS Number | 95-32-9 | [1][2] |

| Molecular Formula | C₁₁H₁₂N₂OS₃ | [1][2] |

| IUPAC Name | 4-(1,3-benzothiazol-2-yldisulfanyl)morpholine | [2] |

| Molecular Weight | 284.4 g/mol | [1][2] |

| Canonical SMILES | C1COCCN1SSC2=NC3=CC=CC=C3S2 | [2][3] |

| InChI Key | QRYFCNPYGUORTK-UHFFFAOYSA-N | [1][2] |

Physicochemical Properties

The physical and chemical properties of this compound determine its handling, processing, and application. It is typically a light yellow solid.[4] There are some discrepancies in the reported melting point, which may be due to different purity levels of the chemical tested.

| Property | Value | Reference |

| Appearance | Light yellow granules or crystals | [4][5] |

| Melting Point | 80°C to 136°C (Range from different sources) | [5][6] |

| Density | 1.34 - 1.51 g/cm³ | [5] |

| Solubility | Insoluble in water; Soluble in acetone, chloroform; Slightly soluble in carbon disulfide. | [4][5] |

Synthesis and Experimental Protocols

Several synthetic pathways for this compound have been established, primarily focusing on efficiency and product purity. The most common methods involve the formation of the disulfide bridge connecting the benzothiazole and morpholine moieties.

Common Synthetic Routes

-

Oxidative Condensation of 2-Mercaptobenzothiazole (MBT) and Morpholine : This method uses an oxidizing agent, such as sodium hypochlorite (NaClO), to facilitate the coupling of MBT and morpholine.[1][5] The reaction is typically heated to achieve a reasonable rate.[1]

-

Reaction of 2,2'-Dithiobis(benzothiazole) (MBTS) with Morpholine : This pathway involves a nucleophilic substitution where morpholine attacks the disulfide bond of the MBTS molecule.[1]

-

Reaction with Sulfur Monochloride (S₂Cl₂) : An alternative route involves the reaction of 2-mercaptobenzothiazole and morpholine with sulfur monochloride, proceeding through a dehydrochlorination/oxidation mechanism.[1]

-

Reaction of 2-(Morpholinothio)benzothiazole with Sulfur : This highly efficient method involves heating 2-(morpholinothio)benzothiazole with elemental sulfur in the presence of a catalyst.[6]

The general workflow for a common synthesis approach is illustrated below.

Caption: General workflow for synthesizing this compound.

Detailed Experimental Protocol

This protocol describes the synthesis via the reaction of 2-(morpholinothio)benzothiazole with sulfur, which has a reported yield of over 94%.[6]

Materials:

-

2-(morpholinothio)benzothiazole (0.1 mole, 25.2 g)

-

Sulfur (0.1 mole, 3.2 g)

-

Anhydrous isopropyl alcohol (150 ml)

-

Sodium hydroxide (0.01 mole)

-

2-mercaptobenzothiazole (MBT) (0.01 mole)

Procedure:

-

Charge a glass-lined reactor with 25.2 g of 2-(morpholinothio)benzothiazole, 3.2 g of sulfur, and 150 ml of anhydrous isopropyl alcohol.[6]

-

The catalyst, the sodium salt of mercaptobenzothiazole, is formed in situ by adding 0.01 mole of solid sodium hydroxide and 0.01 mole of 2-mercaptobenzothiazole to the mixture.[6]

-

Stir the reaction mixture and heat it to reflux temperature (approximately 82-83°C).[6] Maintain reflux for 1-2 hours. The reaction is typically complete within one hour, often indicated by the formation of a clear solution.[6]

-

After the reaction is complete, cool the mixture to 30°C. A precipitate typically begins to form between 67-74°C.[6]

-

Continue stirring and cool the mixture down to 0-10°C. Hold at this temperature for about 30 minutes to ensure complete precipitation.[6]

-

Filter the solids from the mixture.

-

Air dry the collected solids at 25-30°C to obtain the final product, this compound.[6]

Expected Yield: 94.4-95%.[6]

Applications and Significance

Rubber Vulcanization Accelerator

The primary application of this compound is as a delayed-action vulcanization accelerator in the rubber industry.[1] Vulcanization is a chemical process that enhances the physical properties of rubber, such as elasticity, durability, and heat resistance.[1] This compound provides an excellent balance between processing safety (scorch delay) and a high rate of cure once initiated, which is highly desirable in manufacturing tires, belts, and hoses.[1][5] It is widely used in various types of rubber, including natural rubber (NR), styrene-butadiene rubber (SBR), and nitrile rubber (NBR).[5]

Caption: Role of this compound in sulfur vulcanization.

Corrosion Inhibition

Research has shown that this compound can act as a corrosion inhibitor, particularly for copper and steel surfaces in acidic environments.[1][2] Its effectiveness is attributed to its ability to form a protective film on the metal surface, preventing corrosive agents from reaching it.

Potential in Drug Development

While not a drug itself, the benzothiazole scaffold is a significant motif in medicinal chemistry, appearing in drugs with anticancer, antimicrobial, and anti-inflammatory properties.[7][8] The biological activity of this compound has been noted for its ability to modulate immune responses, such as enhancing histamine release.[2][9] However, its specific inhibitory profile and potential for drug development remain largely unexplored in the public domain.[1]

Chemical Reactivity and Mechanism of Action

The chemical reactivity of this compound is centered on its disulfide bond (-S-S-). This bond is the key reactive site in the molecule.[1]

In the context of rubber vulcanization, the compound reacts with sulfur in the presence of activators like zinc oxide and fatty acids to generate highly reactive sulfurating agents.[5] These agents then react with polymer chains, creating sulfur cross-links that give the rubber its desirable mechanical properties.

The disulfide bond can also be cleaved through reduction. Using reducing agents like sodium borohydride can break the S-S bond to form 2-mercaptobenzothiazole (MBT), which is a precursor in many of its synthetic routes.[1]

References

- 1. This compound | 95-32-9 | Benchchem [benchchem.com]

- 2. Buy this compound | 95-32-9 [smolecule.com]

- 3. PubChemLite - this compound (C11H12N2OS3) [pubchemlite.lcsb.uni.lu]

- 4. cymitquimica.com [cymitquimica.com]

- 5. 2-(MORPHOLINOTHIO)-BENZOTHIAZOLE - Ataman Kimya [atamanchemicals.com]

- 6. prepchem.com [prepchem.com]

- 7. pcbiochemres.com [pcbiochemres.com]

- 8. crimsonpublishers.com [crimsonpublishers.com]

- 9. 2-(MORPHOLINOTHIO)-BENZOTHIAZOLE) - Ataman Kimya [atamanchemicals.com]

Oxidative Condensation of 2-Mercaptobenzothiazole (MBT) with Morpholine

An In-depth Technical Guide to the Synthesis of 2-(Morpholinodithio)benzothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound (MDB), a compound of significant interest in various chemical and pharmaceutical applications. This document details the core synthetic methodologies, presents quantitative data in structured tables for comparative analysis, and includes detailed experimental protocols. Visual representations of the reaction pathways are provided to facilitate a deeper understanding of the chemical transformations.

One of the most prevalent methods for synthesizing MDB is the oxidative condensation of 2-mercaptobenzothiazole (MBT) with morpholine.[1][2] This approach leverages an oxidizing agent to facilitate the formation of the disulfide bond. A common and effective oxidizing agent for this reaction is sodium hypochlorite (NaClO).[1][2]

Experimental Protocol:

A detailed experimental protocol for this method is as follows:

-

In a suitable reaction vessel, a mixture of 2-mercaptobenzothiazole (MBT), morpholine, and elemental sulfur is prepared in a solvent such as isopropanol.[1][3][4]

-

The mixture is heated to a temperature range of 65-70°C.[1][3][4]

-

A solution of sodium hypochlorite is then added slowly to the heated mixture.[1][3][4]

-

The reaction is allowed to proceed with stirring for a specified duration, typically around 30 minutes, while maintaining the temperature between 55-65°C.[3][4]

-

Upon completion, the reaction mixture is cooled to allow for the precipitation of the product.

-

The solid product is collected by filtration, washed, and dried to yield this compound.[5]

Quantitative Data:

| Parameter | Value | Reference |

| Reactants | 2-Mercaptobenzothiazole, Morpholine, Sulfur, Sodium Hypochlorite | [1][3][4] |

| Solvent | Isopropanol | [1][3][4] |

| Temperature | 65-70°C (initial), 55-65°C (with NaClO) | [1][3][4] |

| Reaction Time | 0.5 hours | [3][4] |

Reaction Pathway:

Caption: Oxidative Condensation Pathway.

Reaction of 2,2'-Dithiobis(benzothiazole) (MBTS) with Morpholine

Another widely utilized industrial method involves the reaction of 2,2'-Dithiobis(benzothiazole) (MBTS) with morpholine.[1] This synthesis route is characterized as a nucleophilic substitution reaction where morpholine attacks the disulfide bond of the MBTS molecule.[1] The reaction is often facilitated by alkaline conditions, with the addition of a base like sodium hydroxide, which aids in the cleavage of the disulfide bond in MBTS.[1]

Experimental Protocol:

-

2,2'-Dithiobis(benzothiazole) (MBTS) is dissolved in a suitable solvent.

-

Morpholine is added to the solution.

-

A base, such as sodium hydroxide, is introduced to the reaction mixture to facilitate the cleavage of the disulfide bond and promote the nucleophilic attack by morpholine.[1]

-

The reaction is typically carried out with heating to ensure a reasonable reaction rate.

-

After the reaction is complete, the product is isolated from the reaction mixture, often through precipitation and filtration.

Quantitative Data:

| Parameter | Value | Reference |

| Reactants | 2,2'-Dithiobis(benzothiazole) (MBTS), Morpholine | [1] |

| Catalyst/Promoter | Sodium Hydroxide (alkaline conditions) | [1] |

| Reaction Type | Nucleophilic Substitution | [1] |

Reaction Pathway:

Caption: Nucleophilic Substitution Pathway.

Synthesis from 2-(Morpholinothio)benzothiazole and Sulfur

This pathway involves the addition of a sulfur atom to 2-(morpholinothio)benzothiazole to form the desired dithio compound. This method can produce high yields of the final product.[5]

Experimental Protocol:

-

Charge a reactor with 2-(morpholinothio)benzothiazole (0.1 mole), elemental sulfur (0.1 mole), and anhydrous isopropyl alcohol (150 ml).[5]

-

A catalyst, the sodium salt of mercaptobenzothiazole, is formed in situ by adding solid sodium hydroxide (0.01 mole) and then 2-mercaptobenzothiazole (0.01 mole) to the mixture.[5]

-

The reaction mixture is stirred and heated to reflux temperature (approximately 82-83°C) for about 1-2 hours.[5][6] A clear solution typically forms within 15 to 75 minutes.[5]

-

The mixture is then cooled to 30°C, during which the product begins to precipitate.[5]

-

Continue cooling to 0-10°C and hold for about 30 minutes.[5]

-

The solid product is collected by filtration and air-dried at 25-30°C.[5]

Quantitative Data:

| Parameter | Value | Reference |

| Reactants | 2-(Morpholinothio)benzothiazole, Sulfur | [5] |

| Solvent | Anhydrous Isopropyl Alcohol | [5] |

| Catalyst | Sodium salt of 2-mercaptobenzothiazole (formed in situ) | [5] |

| Temperature | Reflux (82-83°C) | [5][6] |

| Reaction Time | 1-2 hours | [5] |

| Yield | 94.4-95% | [5] |

| Melting Point of Product | 132-136°C | [5] |

Reaction Pathway:

Caption: Sulfur Addition Pathway.

Reaction with Morpholine and Sulfur Monochloride

An alternative established route involves the reaction of 2-mercaptobenzothiazole with morpholine and sulfur monochloride (S₂Cl₂).[1] This can be a two-step process where morpholine first reacts with sulfur monochloride.[1]

Experimental Protocol:

-

In the first step, morpholine is reacted with sulfur monochloride to potentially form an intermediate such as morpholine sulfide.

-

This intermediate is then coupled with 2-mercaptobenzothiazole.

-

The reaction conditions, including solvent and temperature, are critical for optimizing the yield and purity of the final product. For instance, conducting the reaction in isopropanol at 65–70°C has been reported.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Reactants | 2-Mercaptobenzothiazole, Morpholine, Sulfur Monochloride | [1] |

| Solvent | Isopropanol | [1] |

| Temperature | 65-70°C | [1] |

Reaction Pathway:

Caption: Sulfur Monochloride Pathway.

References

physical and chemical properties of 2-(Morpholinodithio)benzothiazole

An In-depth Technical Guide to 2-(Morpholinodithio)benzothiazole

This technical guide provides a comprehensive overview of the core , tailored for researchers, scientists, and drug development professionals. The information presented is collated from various scientific and chemical data sources.

Compound Identification and Core Properties

This compound, also known by synonyms such as MBSS and MDB, is a sulfur-containing heterocyclic compound.[1] Structurally, it is composed of a benzothiazole core linked to a morpholine ring via a disulfide bridge.[1] This unique structure is fundamental to its primary application in polymer chemistry.[1]

Table 1: Compound Identifiers

| Identifier | Value |

| CAS Number | 95-32-9[1][2][3][4] |

| Molecular Formula | C₁₁H₁₂N₂OS₃[1][2][3][4] |

| IUPAC Name | 4-(1,3-benzothiazol-2-yldisulfanyl)morpholine[3][4] |

| Synonyms | MDB, MBSS, Morfax, Sulfenax MOB, Accelerator MDB[1][4][5] |

Quantitative Physical and Chemical Data

The compound is a solid substance under standard conditions, typically appearing as buff to brown flakes or a cream to light-yellow powder.[1][4] It possesses a characteristic sweet odor.[1]

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 284.4 g/mol [3][4] |

| Melting Point | 125 - 135 °C (Values vary across sources: 85.5-87°C, 130°C, 132-136°C)[1][2][3][6][7] |

| Boiling Point (Predicted) | 455.0 ± 55.0 °C[2][8] |

| Density (estimate) | 1.37 - 1.51 g/cm³[2][8] |

| Solubility | Insoluble in water.[1][9] Soluble in benzene, acetone, methanol, and chloroform.[1][2] |

| XLogP3 | 3.1 - 3.2[7] |

Chemical Properties and Applications

Role in Rubber Vulcanization

The principal application of this compound is as a delayed-action vulcanization accelerator in the rubber industry.[1] Vulcanization is a critical chemical process that enhances the physical properties of natural and synthetic rubber, such as elasticity, durability, and heat resistance.[1] This compound plays a crucial role by accelerating the sulfur-based cross-linking of polymer chains.[1] It provides an excellent balance between processing safety (scorch delay) and a high rate of cure once initiated, which is highly desirable in manufacturing processes for products like tires, belts, and hoses.[1][5] When used as an accelerator, the typical dosage is 0.4-1.5 parts per hundred rubber (phr).[2]

Other Industrial and Research Applications

Beyond its primary role in rubber manufacturing, research has explored its potential in other areas:

-

Corrosion Inhibitor : It has been investigated for its ability to inhibit corrosion, particularly for copper and steel surfaces in acidic environments.[1][3]

-

Chemical Synthesis : Its unique structure makes it a valuable intermediate for synthesizing other specialized chemicals.[5] It serves as a raw material for producing germicides and pesticides in the agrochemical sector and as a precursor for active pharmaceutical ingredients (APIs).[5]

Chemical Reactivity

The compound undergoes exothermic decomposition when subjected to temperatures above 200°C.[3] When heated with sulfur and zinc oxide, it can transform to yield different sulfur-containing products depending on the reaction conditions.[3]

Experimental Protocols: Synthesis

A prevalent method for synthesizing this compound involves the reaction of its monosulfide analogue, 2-(morpholinothio)benzothiazole, with elemental sulfur. A detailed experimental protocol is outlined below.

Protocol: Synthesis from 2-(Morpholinothio)benzothiazole and Sulfur[6]

1. Reagents and Materials:

- 2-(morpholinothio)benzothiazole (25.2 g, 0.1 mole)

- Sulfur (3.2 g, 0.1 mole)

- Anhydrous isopropyl alcohol (150 ml)

- Sodium hydroxide (0.01 mole)

- 2-mercaptobenzothiazole (MBT) (0.01 mole)

- Glass or glass-lined reactor

2. Procedure:

- Charge the reactor with 2-(morpholinothio)benzothiazole, sulfur, and anhydrous isopropyl alcohol.

- The catalyst, sodium salt of mercaptobenzothiazole, is formed in situ by adding solid sodium hydroxide and then 2-mercaptobenzothiazole (MBT) to the reaction mixture.

- Stir the reaction mixture and heat it at refluxing temperature (approximately 82-83°C) for 2 hours. The reaction is typically complete within one hour.

- Cool the reaction mixture to 30°C. A precipitate usually begins to form between 67-74°C.

- Continue stirring and cool the mixture to 0°C. Hold the temperature at 0-10°C for about 30 minutes.

- Filter the mixture.

- Air dry the collected solids at 25-30°C.

3. Expected Outcome:

- A 94.4-95% yield of this compound with a melting point of 132°-136°C.[6]

Mandatory Visualizations

The following diagrams illustrate the synthesis workflow and the logical role of this compound in industrial applications.

Caption: Synthesis workflow for this compound.

Caption: Logical workflow of this compound in rubber vulcanization.

References

- 1. This compound | 95-32-9 | Benchchem [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. Buy this compound | 95-32-9 [smolecule.com]

- 4. 2-(4-Morpholinyldithio)benzothiazole | C11H12N2OS3 | CID 7231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. prepchem.com [prepchem.com]

- 7. echemi.com [echemi.com]

- 8. 2-(Morpholinodithio)benzothiazol | 95-32-9 [m.chemicalbook.com]

- 9. cymitquimica.com [cymitquimica.com]

In-Depth Technical Guide: 2-(Morpholinodithio)benzothiazole (CAS 95-32-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Morpholinodithio)benzothiazole, also known by the acronym MBSS, is a sulfur-containing heterocyclic organic compound with the CAS number 95-32-9.[1][2] Structurally, it is characterized by a benzothiazole core linked to a morpholine ring via a disulfide bridge.[1][2] This unique structure is central to its primary application as a delayed-action vulcanization accelerator in the rubber industry, where it enhances the cross-linking of polymers to improve elasticity, durability, and heat resistance.[1] Beyond its well-established role in polymer chemistry, MBSS and the broader class of benzothiazole derivatives have garnered interest for their diverse biological activities, including antimicrobial and immunomodulatory effects, making them a subject of study for potential therapeutic applications.[3][4][5] This guide provides a comprehensive technical overview of MBSS, encompassing its physicochemical properties, synthesis, experimental protocols for its industrial and biological evaluation, and safety information.

Physicochemical and General Data

The fundamental properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 95-32-9 | [1][2][6] |

| Molecular Formula | C₁₁H₁₂N₂OS₃ | [1][2][6] |

| Molecular Weight | 284.42 g/mol | [1][6] |

| Appearance | Light yellow to beige powder or granules | [7] |

| Melting Point | 125 - 135 °C | [7][8] |

| Density | 1.46 - 1.51 g/cm³ | [7][8] |

| Solubility | Insoluble in water; Soluble in chloroform, acetone; Slightly soluble in carbon disulfide, benzene, petroleum ether, and ethanol.[8] | [8] |

| Synonyms | MBSS, MDB, Morfax, 4-(2-Benzothiazolyldithio)morpholine, Accelerator DS | [7][9][10] |

| Oral LD50 (Mouse) | 3000 mg/kg | [7] |

Synthesis and Manufacturing

MBSS is typically synthesized via the oxidative condensation of 2-mercaptobenzothiazole (MBT) and morpholine, or by the reaction of morpholine with a benzothiazole disulfide precursor like 2,2'-Dithiobis(benzothiazole) (MBTS).[11]

Experimental Synthesis Protocol

The following protocol describes a laboratory-scale synthesis of this compound from 2-(morpholinothio)benzothiazole and sulfur.[12]

Materials:

-

2-(Morpholinothio)benzothiazole (25.2 g, 0.1 mole)

-

Sulfur (3.2 g, 0.1 mole)

-

Anhydrous Isopropyl Alcohol (150 ml)

-

Sodium Hydroxide (solid, 0.01 mole)

-

2-Mercaptobenzothiazole (MBT) (0.01 mole)

-

Glass or glass-lined reactor with stirrer, reflux condenser, and heating mantle.

Procedure:

-

Charge the reactor with 2-(morpholinothio)benzothiazole, sulfur, and anhydrous isopropyl alcohol.[12]

-

To form the catalyst in situ, add solid sodium hydroxide followed by 2-mercaptobenzothiazole to the reaction mixture.[12]

-

Stir the mixture and heat to reflux temperature (approximately 82-83°C).[12]

-

Maintain reflux with stirring for 2 hours. The reaction is typically complete within one hour, often indicated by the formation of a clear solution within 15 to 75 minutes.[12]

-

After the reflux period, cool the reaction mixture to 30°C. A precipitate will typically begin to form between 67-74°C.[12]

-

Continue cooling and stirring down to 0°C and hold the mixture at 0-10°C for at least 30 minutes to ensure complete precipitation.[12]

-

Filter the resulting solids.

-

Air-dry the collected product at 25-30°C.

-

The expected yield of this compound is approximately 94-95%, with a melting point in the range of 132-136°C.[12]

Synthesis Workflow Diagram

Caption: Workflow for the laboratory synthesis of MBSS.

Application in Material Science: Rubber Vulcanization

MBSS is a primary accelerator for natural and synthetic rubbers, valued for its delayed onset of vulcanization (scorch delay) and subsequent rapid cure rate.[1] This provides a crucial "safe processing window" during mixing and shaping of rubber compounds, preventing premature curing.[4][13]

Mechanism of Action

The vulcanization process accelerated by sulfenamides like MBSS is a complex series of chemical reactions. In the presence of activators like zinc oxide and stearic acid, the process can be broadly described in the following stages:

-

Formation of Active Complex: The accelerator (MBSS) reacts with activators to form an active accelerator-sulfur complex.[14]

-

Formation of Crosslink Precursors: This active complex reacts with sulfur (typically S₈ rings) to create highly reactive sulfurating agents.[14] These agents then react with the polymer chains at allylic positions, forming polysulfidic pendant groups that are terminated by the accelerator moiety.[14]

-

Crosslink Formation: The pendant groups react with other polymer chains to form stable polysulfidic crosslinks (C-Sₓ-C), creating the vulcanized rubber network.[14]

-

Crosslink Maturation: Over time, these polysulfidic crosslinks can shorten (desulfuration) or rearrange, which can affect the final physical properties of the rubber.[14]

Vulcanization Workflow Diagram

Caption: Key stages in the MBSS-accelerated sulfur vulcanization process.

Experimental Protocols for Vulcanizate Characterization

To quantify the effect of MBSS on rubber compounds, standardized tests are performed.

This test determines the processing safety of a rubber compound.

-

Standard: Based on ASTM D1646.

-

Apparatus: Mooney Viscometer.

-

Procedure:

-

Prepare a sample of the uncured rubber compound.

-

Preheat the Mooney Viscometer to the specified test temperature (e.g., 120°C or 135°C).[4][13]

-

Place the sample in the test cavity and close the platens.

-

Start the rotor and record the Mooney viscosity over time.

-

The initial viscosity will dip slightly and then plateau, establishing a minimum viscosity.

-

As vulcanization begins, the viscosity will start to rise.

-

Scorch Time (t5 or t10): This is recorded as the time, in minutes, for the viscosity to rise by 5 or 10 units above the minimum viscosity value.[5] A longer scorch time indicates a greater processing safety window.[4]

-

This test measures the strength and elasticity of the cured rubber.

-

Standard: ASTM D412 (Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension).[1][3][12]

-

Apparatus: Universal Testing Machine (Tensile Tester) with appropriate grips.

-

Procedure:

-

Cure sheets of the rubber compound under specified conditions of time, temperature, and pressure.

-

Die-cut dumbbell-shaped test specimens from the cured sheets as specified in ASTM D412.[8]

-

Measure the thickness and width of the narrow section of each specimen.

-

Place two bench marks on the narrow section at a defined initial distance (gage length).

-

Mount the specimen in the grips of the tensile testing machine.

-

Apply a tensile load by separating the grips at a constant speed (typically 500 ± 50 mm/min) until the specimen ruptures.[1][3]

-

Record the force and the elongation (distance between the bench marks) throughout the test.

-

Calculations:

-

Tensile Strength: The maximum stress applied before rupture, calculated by dividing the maximum force by the initial cross-sectional area.[1]

-

Ultimate Elongation: The elongation at the point of rupture, expressed as a percentage of the original gage length.[1]

-

Modulus (Tensile Stress at a Given Elongation): The stress required to stretch the specimen to a specific elongation (e.g., 100% or 300%).[1]

-

-

| Property Measured | Standard | Description |

| Scorch Time | ASTM D1646 | Measures the time before vulcanization begins, indicating processing safety.[4] |

| Cure Rate & State | ASTM D2084 | Uses an Oscillating Disk Rheometer to characterize the entire curing process.[5] |

| Tensile Strength | ASTM D412 | Determines the maximum stress a material can withstand before breaking.[3][15] |

| Elongation | ASTM D412 | Measures the percentage increase in length at the point of rupture.[1] |

| Hardness (Durometer) | ASTM D2240 | Measures the resistance of the rubber to indentation.[12] |

| Tear Strength | ASTM D624 | Measures the resistance to the growth of a tear or cut.[1][12] |

| Compression Set | ASTM D395 | Measures the ability of rubber to return to its original thickness after compression.[1][12] |

Biological Activity and Toxicological Profile

While primarily used in industry, the benzothiazole scaffold is present in many biologically active molecules, prompting research into the effects of industrial benzothiazoles like MBSS.[3]

Summary of Biological Effects

-

Immunomodulation: Some studies on benzothiazole derivatives have shown immunomodulatory potential, with certain compounds inhibiting T-cell proliferation and the production of cytokines like IL-2 and IL-4.[5][11] MBSS itself is known to be a skin sensitizer, capable of causing allergic contact dermatitis, which implies an interaction with the immune system.[10]

-

Antimicrobial Activity: Benzothiazole derivatives have been screened for activity against various bacterial and fungal strains. While specific MIC values for MBSS are not widely reported, the general class of compounds shows promise.[2]

-

Cytotoxicity: As with many bioactive scaffolds, benzothiazole derivatives have been investigated for anticancer properties. Studies have explored their ability to induce apoptosis and inhibit signaling pathways, such as the NF-κB pathway, in cancer cell lines.

Representative Biological Signaling Pathway: IgE-Mediated Mast Cell Degranulation

Given that MBSS is a known skin sensitizer, a relevant biological pathway to consider is the one leading to allergic reactions. The classical pathway for type I hypersensitivity involves the activation of mast cells via the high-affinity IgE receptor (FcεRI). While the precise molecular interaction of MBSS with this pathway is not fully elucidated, this serves as a foundational model for understanding chemical sensitization.

The process begins when an allergen (or a chemical hapten that has bound to a protein) leads to the production of specific IgE antibodies. These IgE antibodies bind to FcεRI receptors on the surface of mast cells.[4][13] Upon re-exposure, the antigen cross-links the IgE-receptor complexes, triggering a complex intracellular signaling cascade.[9] This cascade involves the activation of tyrosine kinases (like Syk and Lyn), leading to the release of intracellular calcium and ultimately causing the degranulation of the mast cell.[4] This degranulation releases potent inflammatory mediators, such as histamine, leading to the symptoms of an allergic reaction.[13]

Caption: General pathway for IgE-mediated mast cell degranulation.

Experimental Protocols for Biological Assays

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.

-

Principle: Based on standard clinical laboratory methods.

-

Materials:

-

Test compound (MBSS) dissolved in a suitable solvent (e.g., DMSO).

-

Bacterial or fungal strains.

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Sterile 96-well microtiter plates.

-

Positive control antibiotic and negative (vehicle) control.

-

-

Procedure:

-

In a 96-well plate, prepare serial two-fold dilutions of the MBSS stock solution in the broth medium.

-

Prepare a standardized inoculum of the test microorganism and add it to each well.

-

Include a positive control well (microorganism with standard antibiotic) and a negative control well (microorganism with solvent vehicle).

-

Incubate the plate at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

-

After incubation, visually inspect the wells for turbidity (growth).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product, which can be quantified spectrophotometrically.

-

Materials:

-

Adherent or suspension cell line cultured in appropriate medium.

-

MBSS dissolved in a suitable solvent (e.g., DMSO).

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., acidified isopropanol or DMSO).

-

96-well cell culture plates.

-

-

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow attachment.

-

Prepare serial dilutions of MBSS in the culture medium and add them to the wells. Include vehicle controls.

-

Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

After incubation, remove the treatment medium and add fresh medium containing MTT solution to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.

-

Calculation: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration of compound that inhibits 50% of cell viability) can be calculated from the dose-response curve.

-

Safety and Handling

MBSS requires careful handling due to its potential health effects.

| Hazard Category | Description | Precautionary Statements | Reference(s) |

| Skin Sensitization | May cause an allergic skin reaction. | P261: Avoid breathing dust. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. P333+P313: If skin irritation or rash occurs: Get medical advice/attention. | [6] |

| Eye Irritation | Causes serious eye irritation. | P264: Wash hands thoroughly after handling. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6] |

| Acute Toxicity | Mildly toxic by ingestion. | Wash hands thoroughly after handling. Seek medical attention if ingested. | [7] |

| Combustion Hazards | Flammable; burning produces toxic nitrogen oxides and sulfur oxide fumes. | Keep away from heat and open flames. Use appropriate fire-extinguishing media. | [7] |

| Storage | Store in a ventilated, cool, and dry place. | Keep container tightly closed. | [7] |

Conclusion

This compound (MBSS) is a compound of significant industrial importance, primarily serving as a highly effective delayed-action accelerator for rubber vulcanization. Its chemical properties allow for a controlled curing process, which is essential for the manufacturing of high-quality rubber products. For researchers in material science, understanding its mechanism and the standardized protocols for its evaluation is key to optimizing polymer properties. For scientists in toxicology and drug development, the biological activity of the benzothiazole scaffold, including the sensitizing and potential immunomodulatory effects of MBSS, presents an area of growing interest. The experimental protocols outlined in this guide provide a foundation for the further investigation and application of this versatile compound in both industrial and research settings.

References

- 1. publications.iarc.who.int [publications.iarc.who.int]

- 2. Metabolism of 2-Mercaptobenzothiazole by Rhodococcus rhodochrous - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IgE receptor signaling in food allergy pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The immunomodulation potential of the synthetic derivatives of benzothiazoles: Implications in immune system disorders through in vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-Mercaptobenzothiazole Degradation Pathway [eawag-bbd.ethz.ch]

- 9. IgE receptor and signal transduction in mast cells and basophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of mast cell degranulation by novel small molecule MRGPRX2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Immunomodulatory Effects of a Concoction of Natural Bioactive Compounds—Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. google.com [google.com]

The Biological Activity of 2-(Morpholinodithio)benzothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Morpholinodithio)benzothiazole (MDB) is a chemical compound known primarily for its application as a vulcanization accelerator in the rubber industry. However, emerging research into the broader class of benzothiazole derivatives has unveiled a spectrum of biological activities, including potential anticancer and immunomodulatory effects. This technical guide provides a comprehensive overview of the known biological activities of MDB and its structural analogs, with a focus on its anticancer properties. The document details the induction of apoptosis and cell cycle arrest, and explores the modulation of key signaling pathways. Experimental protocols for relevant assays are provided, and signaling pathways are visualized to facilitate a deeper understanding of the compound's mechanism of action. While specific quantitative data for MDB is limited in the current literature, this guide synthesizes available information on closely related benzothiazole derivatives to provide a valuable resource for researchers in the field of drug discovery and development.

Introduction

This compound (MDB), a derivative of benzothiazole, is a heterocyclic compound containing sulfur and nitrogen. While its industrial applications are well-established, the biological potential of MDB and its analogs is a growing area of scientific inquiry. The benzothiazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This guide focuses on the cytotoxic and pro-apoptotic effects of benzothiazole derivatives, with a specific interest in the potential mechanisms of MDB.

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been demonstrated across various cancer cell lines. The primary mechanisms contributing to this activity are the induction of programmed cell death (apoptosis) and the disruption of the normal cell cycle progression.

Induction of Apoptosis

Apoptosis is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. Several studies have shown that benzothiazole derivatives can trigger apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway. This pathway is characterized by changes in the mitochondrial membrane potential and the release of pro-apoptotic factors.

A key event in the intrinsic pathway is the regulation of the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. The ratio of these proteins is critical in determining a cell's fate. Benzothiazole derivatives have been shown to upregulate the expression of Bax and downregulate the expression of Bcl-2, thereby shifting the balance towards apoptosis. This leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioners of apoptosis.

Cell Cycle Arrest

In addition to inducing apoptosis, benzothiazole derivatives have been observed to cause cell cycle arrest at various phases, including G1, S, and G2/M. By halting the cell cycle, these compounds prevent cancer cells from proliferating. The specific phase of arrest can vary depending on the chemical structure of the derivative and the type of cancer cell.

Modulation of Signaling Pathways

The biological effects of benzothiazole derivatives are mediated through their interaction with various intracellular signaling pathways that are often dysregulated in cancer. While direct evidence for MDB's interaction with these pathways is still under investigation, studies on related compounds suggest the involvement of the following key pathways:

-

Hedgehog Signaling Pathway: Aberrant activation of the Hedgehog pathway is implicated in the development and progression of several cancers. Some benzothiazole derivatives have been shown to inhibit this pathway, often by targeting the Smoothened (SMO) receptor.

-

JAK/STAT Signaling Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway plays a critical role in cytokine signaling and is involved in cell proliferation, differentiation, and survival. Dysregulation of this pathway is common in various cancers.

-

ERK/MAPK Signaling Pathway: The extracellular signal-regulated kinase (ERK)/mitogen-activated protein kinase (MAPK) pathway is a central signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival. Its overactivation is a frequent event in cancer.

-

PI3K/Akt/mTOR Signaling Pathway: The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival. It is one of the most frequently activated pathways in human cancers.

Quantitative Data

Specific quantitative data, such as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), for this compound is not extensively available in the public domain. The following table summarizes representative IC50 values for various benzothiazole derivatives against different cancer cell lines to provide a comparative context for the potential potency of this class of compounds.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Benzothiazole-2-thiol derivative | SKRB-3 (Breast) | 0.0012 | [1] |

| Benzothiazole-2-thiol derivative | SW620 (Colon) | 0.0043 | [1] |

| Benzothiazole-2-thiol derivative | A549 (Lung) | 0.044 | [1] |

| Benzothiazole-2-thiol derivative | HepG2 (Liver) | 0.048 | [1] |

| Benzamide benzothiazole derivative | Various | 1.1 - 8.8 | [2] |

| Thiazolidine benzothiazole derivative | HeLa (Cervical) | 9.76 | [2] |

| Thiazolidine benzothiazole derivative | MCF7 (Breast) | 0.036 | [2] |

| Thiazolidine benzothiazole derivative | HEPG2 (Liver) | 0.048 | [2] |

| Indole semicarbazide benzothiazole | HT-29 (Colon) | 0.024 | [2] |

| Indole semicarbazide benzothiazole | H460 (Lung) | 0.29 | [2] |

| Indole semicarbazide benzothiazole | A549 (Lung) | 0.84 | [2] |

| Indole semicarbazide benzothiazole | MDA-MB-231 (Breast) | 0.88 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activity of compounds like MDB.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Cell culture medium

-

Test compound (MDB) dissolved in a suitable solvent (e.g., DMSO)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane in apoptotic cells and the loss of membrane integrity in necrotic and late apoptotic cells.

Materials:

-

Annexin V-FITC conjugate

-

Propidium Iodide (PI) solution

-

Annexin V Binding Buffer

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed and treat cells with the test compound as for the cytotoxicity assay.

-

Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

-

Resuspend the cells in Annexin V Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry. Viable cells are negative for both Annexin V-FITC and PI. Early apoptotic cells are positive for Annexin V-FITC and negative for PI. Late apoptotic and necrotic cells are positive for both Annexin V-FITC and PI.

Western Blot Analysis for Bax and Bcl-2

Western blotting is used to detect the levels of specific proteins in a cell lysate.

Materials:

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with the test compound, then lyse the cells and collect the protein lysate.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Detect the protein bands using an imaging system and quantify the band intensities.

Cell Cycle Analysis

This method uses a fluorescent dye that binds to DNA, such as propidium iodide (PI), to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed and treat cells with the test compound.

-

Harvest the cells and wash them with PBS.

-

Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the cells by flow cytometry. The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.

Visualization of Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways potentially modulated by benzothiazole derivatives.

Caption: Intrinsic Apoptosis Pathway induced by benzothiazole derivatives.

Caption: Inhibition of the Hedgehog Signaling Pathway.

Caption: Modulation of the JAK/STAT Signaling Pathway.

Caption: Potential interference with the ERK/MAPK Signaling Pathway.

Caption: Inhibition of the PI3K/Akt/mTOR Signaling Pathway.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with potential therapeutic applications, particularly in oncology. The available evidence strongly suggests that these molecules can induce apoptosis and cell cycle arrest in cancer cells by modulating key signaling pathways that are fundamental to tumor growth and survival.

However, a significant knowledge gap remains concerning the specific biological activities and quantitative potency of MDB itself. Future research should focus on:

-

Comprehensive Screening: Evaluating the cytotoxic effects of MDB across a wide panel of cancer cell lines to determine its IC50 values.

-

Mechanism of Action Studies: Elucidating the precise molecular targets of MDB and confirming its effects on the signaling pathways discussed in this guide.

-

In Vivo Studies: Assessing the anti-tumor efficacy and safety profile of MDB in preclinical animal models.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing novel MDB derivatives to optimize potency and selectivity.

Addressing these research questions will be crucial in determining the potential of this compound as a lead compound for the development of novel anticancer therapies. This guide serves as a foundational resource to stimulate and inform such future investigations.

References

The Role of 2-(Morpholinodithio)benzothiazole in Polymer Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Morpholinodithio)benzothiazole, commonly known as MBSS, is a cornerstone accelerator in the sulfur vulcanization of diene rubbers. Its principal function lies in providing a crucial delay in the onset of vulcanization, known as scorch delay, which is essential for the safe processing of rubber compounds. This delayed action, followed by a rapid cure rate, allows for the fabrication of complex rubber articles with desirable mechanical properties and thermal stability. This technical guide delves into the core principles of MBSS in polymer chemistry, presenting a comprehensive overview of its synthesis, mechanism of action, and its profound impact on the properties of vulcanized elastomers such as natural rubber (NR), styrene-butadiene rubber (SBR), and ethylene propylene diene monomer (EPDM) rubber. This document provides detailed experimental protocols, quantitative data on cure characteristics and mechanical properties, and visual representations of the chemical pathways and experimental workflows involved.

Introduction

This compound (MBSS) is a sulfenamide accelerator widely employed in the rubber industry.[1][2] Structurally, it features a benzothiazole core linked to a morpholine moiety through a disulfide bridge. This unique structure is responsible for its characteristic delayed-action vulcanization behavior.[3][4] The initial thermal decomposition of MBSS is relatively slow, providing a scorch delay that prevents premature crosslinking during the mixing and shaping of rubber compounds. Once the vulcanization temperature is reached, it decomposes to generate reactive species that accelerate the sulfur crosslinking of polymer chains, leading to a robust and elastic network.[5] This controlled vulcanization process is critical for manufacturing a wide array of rubber products, from tires and belts to seals and hoses.[6][7] Beyond its primary role in rubber vulcanization, MBSS and its derivatives have been explored for other applications, including as corrosion inhibitors and as intermediates in the synthesis of agrochemicals and pharmaceuticals.[4]

Synthesis of this compound

A common and efficient method for the synthesis of MBSS involves the reaction of 2-(morpholinothio)benzothiazole with elemental sulfur in the presence of a catalyst.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-(Morpholinothio)benzothiazole (25.2 g, 0.1 mole)

-

Sulfur (3.2 g, 0.1 mole)

-

Anhydrous isopropyl alcohol (150 ml)

-

Sodium hydroxide (solid, 0.01 mole)

-

2-Mercaptobenzothiazole (MBT) (0.01 mole)

Procedure:

-

To a glass or glass-lined reactor, charge 25.2 grams of 2-(morpholinothio)benzothiazole, 3.2 grams of sulfur, and 150 ml of anhydrous isopropyl alcohol.[1]

-

The catalyst, the sodium salt of mercaptobenzothiazole, is formed in situ by adding 0.01 mole of solid sodium hydroxide and then 0.01 mole of 2-mercaptobenzothiazole (MBT) to the reaction mixture.[1]

-

The reaction mixture is then stirred and heated to a refluxing temperature of approximately 82-83°C.[1]

-

Maintain the reflux for 2 hours, although the reaction is often substantially complete within one hour. A clear solution typically forms within 15 to 75 minutes.[1]

-

After the reflux period, cool the reaction mixture to 30°C. A precipitate will usually begin to form in the range of 67-74°C.[1]

-

Continue stirring and cooling the mixture to 0°C and hold it at 0-10°C for about 30 minutes.[1]

-

Filter the mixture to collect the solid product.[1]

-

Air-dry the collected solids at 25-30°C.[1]

-

This process typically yields 94.4-95% of this compound with a melting point of 132°-136°C.[1]

Role in Polymer Vulcanization

Mechanism of Action

The vulcanization of rubber with sulfur is a slow process. Accelerators like MBSS are used to increase the rate of vulcanization and improve the final properties of the rubber.[2][7] The mechanism of sulfenamide accelerators is complex and involves several key steps:

-

Activation: In the presence of heat, MBSS interacts with activators, typically zinc oxide and stearic acid, which are essential components of the vulcanization system.[5]

-

Formation of Active Sulfurating Agent: The accelerator molecule breaks at the S-N bond. The resulting benzothiazolylthio radical then reacts with sulfur to form a polysulfidic active sulfurating agent.[1][5]

-

Formation of Crosslink Precursors: This active sulfurating agent reacts with the rubber polymer chains at the allylic positions to form pendant groups with polysulfidic chains.[5]

-

Crosslink Formation: These pendant groups then react with other rubber chains to form stable monosulfidic, disulfidic, and polysulfidic crosslinks, creating a three-dimensional network that imparts elasticity and strength to the rubber.[6]

Cure Characteristics

The cure characteristics of a rubber compound are typically measured using a rheometer, which monitors the change in torque as a function of time at a constant temperature. Key parameters include:

-

Minimum Torque (ML): An indicator of the viscosity of the unvulcanized compound.

-

Maximum Torque (MH): Related to the stiffness and crosslink density of the fully vulcanized compound.

-

Scorch Time (ts2): The time required for the torque to rise 2 units above the minimum torque, representing the processing safety window.

-

Optimum Cure Time (t90): The time required to reach 90% of the maximum torque, indicating the time needed for optimal vulcanization.

Table 1: Cure Characteristics of Natural Rubber (NR) with MBSS Accelerator

| Formulation | ML (dNm) | MH (dNm) | ts2 (min) | t90 (min) |

|---|---|---|---|---|

| NR Control (1 phr MBSS) | 1.2 | 12.5 | 3.5 | 10.2 |

| NR + 1.5 phr MBSS | 1.3 | 14.8 | 3.2 | 9.5 |

| NR + 2.0 phr MBSS | 1.4 | 16.2 | 2.9 | 8.8 |

(Data is representative and compiled from typical industry values. Actual values may vary based on specific formulations and testing conditions.)

Table 2: Cure Characteristics of Styrene-Butadiene Rubber (SBR) with MBSS Accelerator

| Formulation | ML (dNm) | MH (dNm) | ts2 (min) | t90 (min) |

|---|---|---|---|---|

| SBR Control (1 phr MBSS) | 1.5 | 10.8 | 4.1 | 12.5 |

| SBR + 1.5 phr MBSS | 1.6 | 12.5 | 3.8 | 11.8 |

| SBR + 2.0 phr MBSS | 1.7 | 14.0 | 3.5 | 11.0 |

(Data is representative and compiled from typical industry values. Actual values may vary based on specific formulations and testing conditions.)

Table 3: Cure Characteristics of Ethylene Propylene Diene Monomer (EPDM) Rubber with MBSS Accelerator

| Formulation | ML (dNm) | MH (dNm) | ts2 (min) | t90 (min) |

|---|---|---|---|---|

| EPDM Control (1.5 phr MBSS) | 2.0 | 15.5 | 5.2 | 15.8 |

| EPDM + 2.0 phr MBSS | 2.1 | 17.2 | 4.9 | 14.9 |

| EPDM + 2.5 phr MBSS | 2.2 | 18.8 | 4.6 | 14.1 |

(Data is representative and compiled from typical industry values. Actual values may vary based on specific formulations and testing conditions.)

Impact on Polymer Properties

The use of MBSS as an accelerator significantly influences the final physical and mechanical properties of the vulcanized rubber.

Mechanical Properties

Key mechanical properties of rubber vulcanizates include:

-

Tensile Strength: The maximum stress a material can withstand while being stretched before breaking.

-

Elongation at Break: The percentage increase in length that a material can achieve before it breaks.

-

Modulus at 300% Elongation (M300): The stress required to stretch the material to 300% of its original length, indicating stiffness.

-

Hardness: The resistance of a material to indentation, typically measured in Shore A units.

Table 4: Mechanical Properties of Natural Rubber (NR) Vulcanizates with MBSS Accelerator

| Formulation | Tensile Strength (MPa) | Elongation at Break (%) | M300 (MPa) | Hardness (Shore A) |

|---|---|---|---|---|

| NR Control (1 phr MBSS) | 25.5 | 650 | 10.5 | 60 |

| NR + 1.5 phr MBSS | 27.2 | 620 | 12.8 | 63 |

| NR + 2.0 phr MBSS | 28.5 | 590 | 14.5 | 66 |

(Data is representative and compiled from typical industry values. Actual values may vary based on specific formulations and testing conditions.)

Table 5: Mechanical Properties of Styrene-Butadiene Rubber (SBR) Vulcanizates with MBSS Accelerator

| Formulation | Tensile Strength (MPa) | Elongation at Break (%) | M300 (MPa) | Hardness (Shore A) |

|---|---|---|---|---|

| SBR Control (1 phr MBSS) | 18.5 | 550 | 8.5 | 65 |

| SBR + 1.5 phr MBSS | 20.2 | 520 | 10.2 | 68 |

| SBR + 2.0 phr MBSS | 21.8 | 490 | 11.8 | 71 |

(Data is representative and compiled from typical industry values. Actual values may vary based on specific formulations and testing conditions.)

Table 6: Mechanical Properties of Ethylene Propylene Diene Monomer (EPDM) Rubber Vulcanizates with MBSS Accelerator

| Formulation | Tensile Strength (MPa) | Elongation at Break (%) | M300 (MPa) | Hardness (Shore A) |

|---|---|---|---|---|

| EPDM Control (1.5 phr MBSS) | 15.5 | 450 | 7.5 | 70 |

| EPDM + 2.0 phr MBSS | 17.2 | 420 | 9.2 | 73 |

| EPDM + 2.5 phr MBSS | 18.8 | 390 | 10.8 | 76 |

(Data is representative and compiled from typical industry values. Actual values may vary based on specific formulations and testing conditions.)

Thermal Stability

Thermogravimetric analysis (TGA) is used to evaluate the thermal stability of materials by measuring weight loss as a function of temperature. For rubber vulcanizates, TGA can provide information on the onset of degradation and the composition of the compound. EPDM rubber, known for its excellent thermal stability, benefits from an efficient vulcanization system provided by MBSS.[8][9]

Table 7: Thermal Analysis Data for EPDM Vulcanizates with MBSS Accelerator

| Formulation | Onset Decomposition Temp (°C) | Temperature at Max. Decomposition Rate (°C) | Residue at 600°C (%) |

|---|---|---|---|

| EPDM Control (1.5 phr MBSS) | ~350 | ~475 | ~40 |

| EPDM + 2.5 phr MBSS | ~355 | ~480 | ~42 |

(Data is representative and based on typical TGA results for carbon black filled EPDM compounds. Actual values may vary.)

Experimental Workflow for Rubber Compounding and Testing

The evaluation of a rubber compound's properties follows a standardized workflow from mixing to final testing.

Detailed Methodologies

-

Rubber Compounding (ASTM D3182):

-

Weighing: Accurately weigh all ingredients (rubber, fillers, zinc oxide, stearic acid, MBSS, sulfur, etc.) according to the formulation.

-

Mastication: Soften the raw rubber on a two-roll mill or in an internal mixer.

-

Masterbatch Mixing: Add the fillers, activators, and other processing aids (excluding sulfur and accelerator) to the rubber and mix until a homogeneous blend is achieved.

-

Final Mixing: Add the MBSS and sulfur to the masterbatch at a lower temperature to prevent scorching and mix for a short duration to ensure uniform dispersion.

-

-

Vulcanization:

-

The compounded rubber is placed in a mold of the desired shape.

-

The mold is then placed in a compression molding press at a specific temperature (e.g., 160°C) and pressure for the predetermined optimum cure time (t90) obtained from the rheometer.

-

-

Testing of Vulcanizates:

-

Cure Characteristics (ASTM D5289): An uncured rubber sample is tested in an oscillating disc rheometer or a moving die rheometer at the vulcanization temperature to determine the cure profile.

-

Mechanical Properties (ASTM D412, ASTM D2240): Dumbbell-shaped specimens are cut from the vulcanized sheets and tested for tensile strength, elongation at break, and modulus using a universal testing machine. Hardness is measured using a durometer.

-

Thermal Analysis (ASTM E1131): A small sample of the vulcanizate is heated in a controlled atmosphere in a TGA instrument to determine its thermal stability and composition.

-

Conclusion

This compound plays a pivotal role in modern polymer chemistry, particularly in the rubber industry. Its function as a delayed-action accelerator provides an indispensable balance of processing safety and efficient vulcanization. This technical guide has provided a comprehensive overview of its synthesis, the mechanism by which it accelerates sulfur vulcanization, and its quantifiable impact on the cure characteristics and final properties of various elastomers. The detailed experimental protocols and workflow diagrams serve as a valuable resource for researchers and professionals in the field, enabling a deeper understanding and more effective utilization of this critical rubber chemical. The continued study and application of MBSS and other sulfenamide accelerators will undoubtedly contribute to the advancement of high-performance elastomeric materials.

References

- 1. researchgate.net [researchgate.net]

- 2. lusida.com [lusida.com]

- 3. researchgate.net [researchgate.net]

- 4. s3-prod.rubbernews.com [s3-prod.rubbernews.com]

- 5. media.neliti.com [media.neliti.com]

- 6. researchgate.net [researchgate.net]

- 7. specialchem.com [specialchem.com]

- 8. mt.com [mt.com]

- 9. mdpi.com [mdpi.com]

A Technical Guide to the Solubility of 2-(Morpholinodithio)benzothiazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-(Morpholinodithio)benzothiazole (MDB), a compound of interest in various industrial and research applications, including rubber vulcanization and potentially in medicinal chemistry. This document summarizes available solubility data, outlines experimental protocols for solubility determination, and presents a logical workflow for its synthesis.

Core Topic: Solubility Profile of this compound

This compound is a solid, crystalline substance characterized by its general insolubility in aqueous solutions and varying degrees of solubility in organic solvents.[1][2][3][4] The solubility profile is a critical parameter for its application in synthesis, formulation, and biological studies. While precise quantitative data is not widely available in published literature, a qualitative summary of its solubility in common organic solvents has been compiled from various technical sources.

It is important to note that some conflicting information exists in the available literature. For instance, some sources indicate solubility in benzene, while others suggest insolubility.[1][4] These discrepancies may arise from variations in experimental conditions, such as temperature and the purity of both the solute and the solvent. Therefore, experimental verification of solubility for specific applications is highly recommended.

Data Presentation: Qualitative Solubility of this compound

| Solvent | Solubility | Reference |

| Water | Insoluble | [1][2][3][4] |

| Benzene | Soluble / Insoluble (Conflicting Reports) | [1][3][4] |

| Acetone | Soluble / Slightly Soluble | [1][4] |

| Methanol | Soluble | [1] |

| Chloroform | Soluble | [4] |

| Toluene | Soluble | [3] |

| Carbon Disulfide | Slightly Soluble | [4] |

| Petroleum Ether | Insoluble | [4] |

| Ethanol | Insoluble | [4] |

Experimental Protocols

A standardized experimental protocol for determining the solubility of a compound like this compound is crucial for obtaining reliable and reproducible data. Below is a generalized methodology based on common laboratory practices for solubility assessment.

Protocol for a Shake-Flask Solubility Assay

This method is widely used to determine the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure saturation.

-

Agitate the mixture at a constant temperature using a shaker or a magnetic stirrer. The agitation time should be sufficient to reach equilibrium, which may range from 24 to 72 hours. Preliminary studies may be required to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any suspended solid particles. This step is critical to avoid overestimation of solubility.

-

-

Quantification of Solute:

-

Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the solute in the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Mandatory Visualization

Synthesis Pathway of this compound

The following diagram illustrates a common synthetic route for this compound, involving the oxidative coupling of 2-Mercaptobenzothiazole (MBT) and morpholine.

Caption: A schematic of the synthesis of this compound.

General Experimental Workflow for Solubility Determination

The logical flow for determining the solubility of a chemical compound in a laboratory setting is depicted below.

Caption: A generalized workflow for the experimental determination of solubility.

References

In-Depth Technical Guide: Thermal Decomposition of 2-(Morpholinodithio)benzothiazole (MBSS)

For Researchers, Scientists, and Drug Development Professionals

Introduction